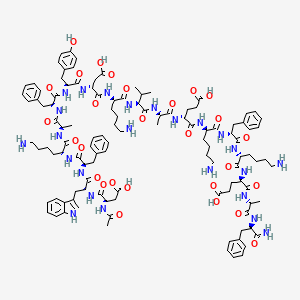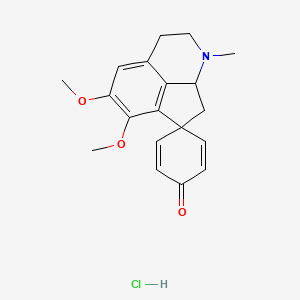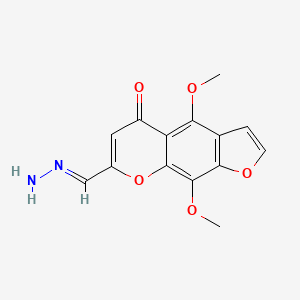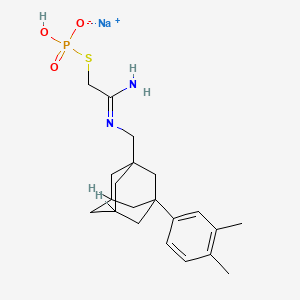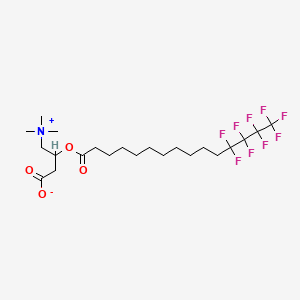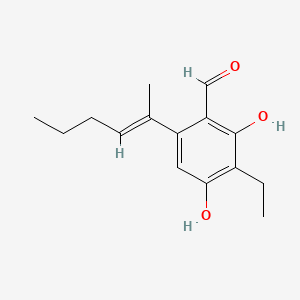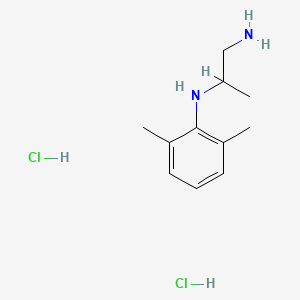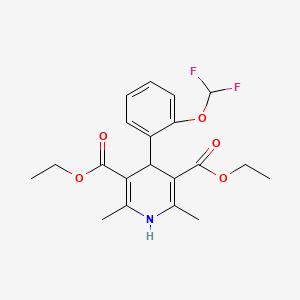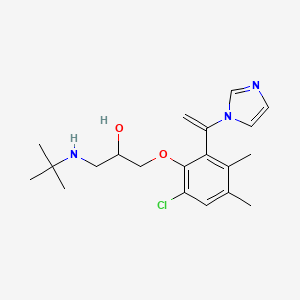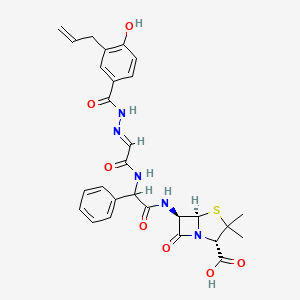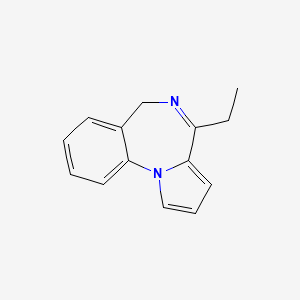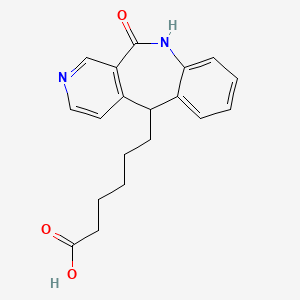
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is a complex organic compound with a unique structure that combines elements of pyridine, benzazepine, and hexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido(3,4-c)(1)benzazepine core, followed by the introduction of the hexanoic acid moiety. Key steps may include:
Cyclization Reactions: Formation of the benzazepine ring through intramolecular cyclization.
Oxidation: Introduction of the oxo group at the 11th position using oxidizing agents such as selenous acid.
Functional Group Modification: Attachment of the hexanoic acid chain through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the fully oxidized form.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Selenous acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of fully oxidized derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Use in the development of organic light-emitting diodes (OLEDs) as host materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydro-5H-dibenzo(b,f)azepine: A related compound used in OLEDs.
5,5-Dimethyl-10,11-dihydro-5H-pyrido(3,4-c)(1,5)benzazasilepine: Another structurally similar compound.
Uniqueness
10,11-Dihydro-11-oxo-5H-pyrido(3,4-c)(1)benzazepine-5-hexanoic acid is unique due to the presence of the hexanoic acid moiety, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
127654-17-5 |
|---|---|
Molekularformel |
C19H20N2O3 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
6-(5-oxo-6,11-dihydropyrido[3,4-c][1]benzazepin-11-yl)hexanoic acid |
InChI |
InChI=1S/C19H20N2O3/c22-18(23)9-3-1-2-6-13-14-10-11-20-12-16(14)19(24)21-17-8-5-4-7-15(13)17/h4-5,7-8,10-13H,1-3,6,9H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
GIOMQQZOMJZNMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C(C=NC=C3)C(=O)N2)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




